2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the fluorophenoxy and fluorophenyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-2-methylpropanoic acid
- 2-(2-chloro-4-fluorophenoxy)pyrazine
- 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives
Uniqueness
Compared to similar compounds, 2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide stands out due to its unique combination of fluorine atoms, phenoxy groups, and a thiadiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15F2N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide |
InChI |
InChI=1S/C18H15F2N3O2S/c1-2-14(25-15-6-4-3-5-13(15)20)17(24)22-18-21-16(23-26-18)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,22,23,24) |
InChI Key |
MGMYBPYZAIQJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F |
Origin of Product |
United States |
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